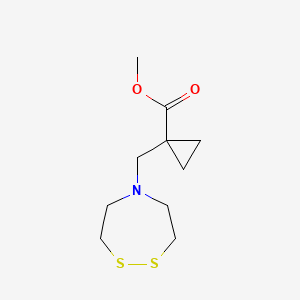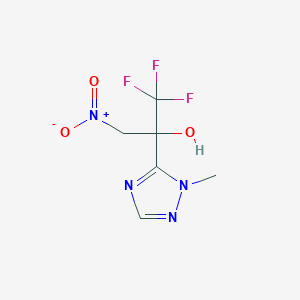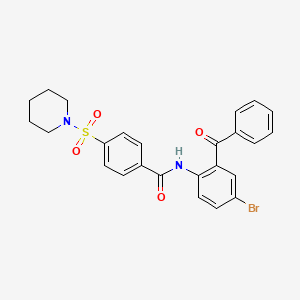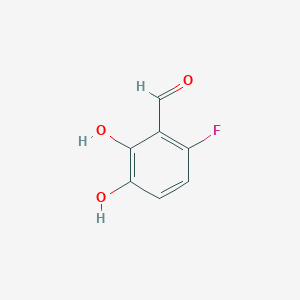
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate, also known as DTMC, is a synthetic compound that has been widely utilized in scientific research. This molecule belongs to the class of cyclopropane carboxylic acid derivatives and has a unique chemical structure that makes it an attractive target for drug discovery and development.
Mécanisme D'action
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate exerts its biological effects through the inhibition of cyclooxygenase-2 (COX-2) and the activation of peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate can reduce inflammation and pain. PPARγ is a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism. By activating PPARγ, Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate can improve insulin sensitivity and reduce the risk of metabolic diseases.
Biochemical and Physiological Effects
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been shown to exhibit a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-alpha, and reduce the expression of COX-2. Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been shown to scavenge free radicals and reduce oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate in lab experiments is its unique chemical structure, which makes it an attractive target for drug discovery and development. Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been shown to exhibit a range of biological activities, which makes it a useful tool for studying various biological processes. However, one limitation of using Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate in lab experiments is its low solubility in water, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate. One direction is to develop more potent and selective inhibitors of COX-2 and activators of PPARγ based on the structure of Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate. Another direction is to study the role of Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate in the regulation of glucose and lipid metabolism and its potential use in the treatment of metabolic diseases. Finally, the use of Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate as a probe to study the structure and function of enzymes involved in the metabolism of cyclopropane carboxylic acid derivatives can lead to the discovery of new drug targets and therapeutic agents.
Méthodes De Synthèse
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate can be synthesized using a multistep reaction starting from commercially available starting materials. The synthesis involves the reaction of 1,2-diaminoethane with carbon disulfide to form 1,2-dithiooxamide. This intermediate is then reacted with ethyl chloroformate to form ethyl 1,2-dithiooxamidoacetate. Finally, the cyclopropanation of this intermediate with diazomethane leads to the formation of Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate.
Applications De Recherche Scientifique
Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been widely used in scientific research as a tool to study the role of cyclopropane carboxylic acid derivatives in various biological processes. Methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been used as a probe to study the structure and function of enzymes that are involved in the metabolism of cyclopropane carboxylic acid derivatives.
Propriétés
IUPAC Name |
methyl 1-(1,2,5-dithiazepan-5-ylmethyl)cyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2S2/c1-13-9(12)10(2-3-10)8-11-4-6-14-15-7-5-11/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IINRYGKMOAIMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)CN2CCSSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[(1,2,5-dithiazepan-5-yl)methyl]cyclopropane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2886639.png)
![2-({4-[(4-bromo-2-methyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-3-yl)methoxy]-3-methoxyphenyl}methylene)-1H-indene-1,3(2H)-dione](/img/structure/B2886640.png)


![N-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2886643.png)
![Spiro[1,3-dihydroindene-2,1'-cyclobutane]-1-amine;hydrochloride](/img/structure/B2886648.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide](/img/structure/B2886653.png)
![3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2886654.png)
![N-(4-methoxyphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)propanamide](/img/structure/B2886655.png)



